

# 3,4,5-Trichloronitrobenzene: A Technical Review for Researchers

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## Compound of Interest

Compound Name: **3,4,5-Trichloronitrobenzene**

Cat. No.: **B033126**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,4,5-Trichloronitrobenzene** is a chlorinated nitroaromatic compound with the chemical formula  $C_6H_2Cl_3NO_2$ . It serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its utility stems from the reactivity imparted by the three chlorine atoms and the nitro group on the benzene ring, which allow for a range of chemical transformations. This technical guide provides a comprehensive review of the available scientific literature on **3,4,5-trichloronitrobenzene**, focusing on its chemical properties, synthesis, potential metabolism, toxicity, and environmental fate.

## Chemical and Physical Properties

**3,4,5-Trichloronitrobenzene** is a pale-yellow or pale orange crystalline solid at room temperature.<sup>[1][2]</sup> It is characterized by its high purity, typically around 99%.<sup>[3]</sup> The compound is insoluble in water but soluble in organic solvents like chloroform and methanol.<sup>[2][4]</sup> Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **3,4,5-Trichloronitrobenzene**

Property	Value	Reference
Chemical Formula	<chem>C6H2Cl3NO2</chem>	<a href="#">[1]</a>
Molecular Weight	226.44 g/mol	<a href="#">[5]</a>
Appearance	Pale-yellow crystals or yellow crystalline solid	<a href="#">[2]</a>
Melting Point	72.5 °C (162.5 °F)	<a href="#">[2]</a>
Boiling Point	284.1 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.807 g/cm³	<a href="#">[2]</a>
Water Solubility	< 1 mg/mL at 15 °C	<a href="#">[2]</a>
logP (XLogP3)	3.9	<a href="#">[2]</a>
CAS Number	20098-48-0	<a href="#">[2]</a>
IUPAC Name	1,2,3-Trichloro-5-nitrobenzene	<a href="#">[2]</a>

## Synthesis

A common synthetic route to produce chlorinated nitroaromatics involves the nitration of a corresponding chlorinated benzene precursor. While a specific, detailed experimental protocol for the synthesis of **3,4,5-trichloronitrobenzene** was not found in the reviewed literature, a plausible method can be inferred from the synthesis of its isomer, 1,2,3-trichloro-5-nitrobenzene, from 2,6-dichloro-4-nitroaniline. This reaction proceeds via a diazotization-sandmeyer-type reaction sequence.

## Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-nitrobenzene from 2,6-Dichloro-4-nitroaniline

This protocol describes the synthesis of an isomer and can be considered a representative method for the synthesis of trichloronitrobenzenes.

### Materials:

- 2,6-Dichloro-4-nitroaniline

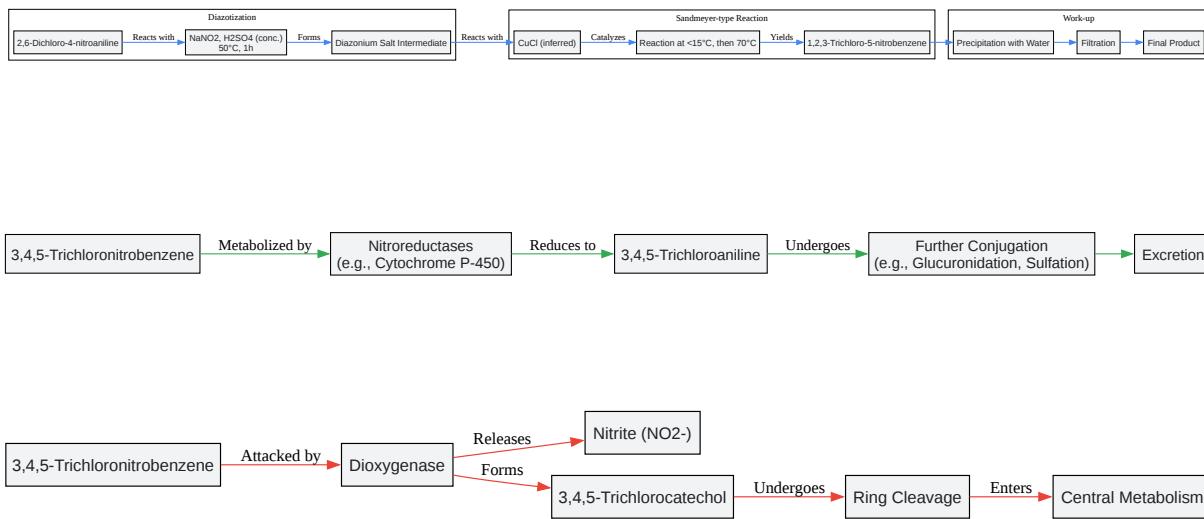
- Concentrated sulfuric acid (98%)
- Sodium nitrite
- Glacial acetic acid
- Water

**Procedure:**

- To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
- Slowly add 7.2 g of sodium nitrite with stirring.
- Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
- Cool the solution to 50 °C.
- Add 20 g of 2,6-dichloro-4-nitroaniline at once and maintain the reaction at this temperature for 1 hour.
- After the reaction is complete, cool the mixture to 5 °C.
- Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
- In a separate reaction flask, prepare a solution for the Sandmeyer reaction.
- Slowly add the diazonium salt solution dropwise to the Sandmeyer reaction flask under rapid stirring, maintaining the temperature below 15 °C.
- After the addition is complete, continue the reaction for 1 hour.
- Raise the temperature to 70 °C and continue the reaction for another hour.
- Cool the reaction mixture to room temperature.
- Pour the mixture into a 2L reaction flask and add 60 g of water under stirring.
- After 30 minutes, filter the mixture to obtain the solid product.

- The resulting yellow solid is 1,2,3-trichloro-5-nitrobenzene.

This process reportedly yields a product with a purity of 98.3% as determined by HPLC.



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